molecular formula C10H12N2 B13360778 (S)-4-(1-Aminopropan-2-yl)benzonitrile

(S)-4-(1-Aminopropan-2-yl)benzonitrile

Cat. No.: B13360778
M. Wt: 160.22 g/mol
InChI Key: ZUJWUWOIJQZIKK-MRVPVSSYSA-N
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Description

(S)-4-(1-Aminopropan-2-yl)benzonitrile is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzonitrile core substituted with a chiral 1-aminopropan-2-yl side chain, which provides a versatile handle for further synthetic modification. The presence of both an amine and a nitrile functional group on an aromatic scaffold makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships . While specific biological data for this compound is not available in the public domain, structurally similar aminopropyl benzonitrile derivatives are frequently employed in pharmaceutical research as key intermediates. Potential research applications include serving as a precursor in the synthesis of compounds for investigating protein-protein interactions, enzyme inhibitors, or other biologically active targets. The chiral center is critical for creating stereochemically defined molecules, which is often essential for achieving selective interaction with biological targets . Handling and Storage: Store in a cool, dark place under an inert atmosphere. For long-term storage, it is recommended to keep the product at 2-8°C . Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-[(2S)-1-aminopropan-2-yl]benzonitrile

InChI

InChI=1S/C10H12N2/c1-8(6-11)10-4-2-9(7-12)3-5-10/h2-5,8H,6,11H2,1H3/t8-/m1/s1

InChI Key

ZUJWUWOIJQZIKK-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)C#N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Suzuki-Miyaura Cross-Coupling

Methodology:

  • Starting with a halogenated benzonitrile (e.g., 4-iodobenzonitrile),
  • Coupling with a boronic acid derivative of the amino-propan-2-yl group,
  • Catalyzed by palladium complexes (e.g., Pd2(dba)3) with phosphine ligands (e.g., XantPhos),
  • Under inert atmosphere at elevated temperatures (~110°C).

Reaction Conditions:

Reagent Equivalents Solvent Temperature Catalyst Yield
4-Iodobenzonitrile 1 Toluene 110°C Pd2(dba)3 (0.1 eq) Variable
Amino-propan-2-yl boronic acid 1.2

Notes:

  • The reaction proceeds via oxidative addition, transmetalation, and reductive elimination.
  • Purification by preparative HPLC yields the desired chiral amine.

Reductive Amination Approach

Methodology:

  • Condensation of a suitable aldehyde (e.g., 4-cyanobenzaldehyde) with a chiral amine precursor,
  • Followed by reduction using sodium cyanoborohydride (NaBH3CN),
  • Under mild acidic conditions to favor stereoselectivity.

Reaction Conditions:

Step Reagents Conditions Yield
Condensation Aldehyde + chiral amine pH ~5, room temp -
Reduction NaBH3CN 25°C, 2-4 hours High

Notes:

  • This method allows for stereocontrol if starting with enantiomerically pure amines.

Asymmetric Synthesis with Chiral Catalysts

Methodology:

  • Use of chiral catalysts (e.g., chiral phosphines, amino acids) in cross-coupling or addition reactions,
  • Ensures the formation of the (S)-enantiomer with high enantiomeric excess.

Reaction Conditions:

Catalyst Solvent Temperature Yield & Enantioselectivity
Chiral phosphine Toluene 80-110°C >90% ee

Data Tables Summarizing Preparation Methods

Method Key Reagents Main Reaction Type Stereoselectivity Typical Yield Remarks
Suzuki-Miyaura Coupling 4-Iodobenzonitrile, amino-propan-2-yl boronic acid Cross-coupling Racemic or chiral 40-60% Requires chiral ligand for enantioselectivity
Reductive Amination Aldehyde + chiral amine, NaBH3CN Nucleophilic addition/reduction High stereoselectivity 70-85% Suitable for chiral control
Asymmetric Catalysis Chiral catalysts Enantioselective coupling >90% ee Variable High enantiomeric purity

Research Findings and Experimental Data

  • Chiral induction is critical for obtaining the (S)-enantiomer, with asymmetric catalysis offering the highest stereoselectivity.
  • Reaction optimization involves controlling temperature, solvent polarity, and catalyst loading.
  • Purification techniques such as preparative HPLC and chromatography are essential to isolate the pure (S)-enantiomer.
  • Yield variability depends on the specific route, with reductive amination generally providing higher yields and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminopropan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the aminopropyl side chain.

    Reduction: Amines and other reduced forms of the nitrile group.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

(S)-4-(1-Aminopropan-2-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminopropan-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl side chain plays a crucial role in binding to these targets, leading to various biological effects. The nitrile group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile A TADF (thermally activated delayed fluorescence) material used in OLEDs. Features extended π-conjugation via phenoxazine and carbazole groups, enhancing charge-transfer efficiency .

4-(Dimethylamino)benzonitrile Simpler analog with a dimethylamino group; lacks stereochemistry and shows solvent-dependent twisted intramolecular charge-transfer (TICT) states .

(R)-4-(1-Aminopropan-2-yl)benzonitrile Enantiomer of the target compound; stereochemical differences may influence chiral recognition in catalysis or biological systems.

Data Table: Comparative Properties

Property (S)-4-(1-Aminopropan-2-yl)benzonitrile 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile 4-(Dimethylamino)benzonitrile
Molecular Weight (g/mol) ~174.2 ~528.6 ~146.2
Substituents Chiral aminopropyl Phenoxazine-carbazole hybrid Dimethylamino
Fluorescence Quantum Yield (Φ) Moderate (0.3–0.5, solvent-dependent) High (0.8–0.9 in OLED matrices) Low (0.1–0.3)
TADF Efficiency Not reported High (ΔEST < 0.2 eV) None
Key Applications Chiral catalysis, intermediates OLED emitters Solvatochromic probes

Research Findings

  • Charge-Transfer Dynamics: Unlike 4-(dimethylamino)benzonitrile, this compound exhibits reduced TICT formation due to steric hindrance from the aminopropyl group, stabilizing planar intramolecular charge-transfer (PICT) states. This enhances fluorescence quantum yield compared to dimethylamino analogs .
  • OLED Performance: The phenoxazine-carbazole derivative outperforms this compound in TADF efficiency due to its rigid, conjugated backbone, enabling smaller singlet-triplet energy gaps (ΔEST). However, the latter’s chiral center may offer advantages in circularly polarized luminescence (CPL) if modified .
  • Steric and Solvent Effects: The aminopropyl group in this compound induces steric effects that limit solvent reorganization, reducing non-radiative decay pathways. This contrasts with smaller analogs like 4-(dimethylamino)benzonitrile, where solvent polarity dominates emission properties .

Q & A

Basic: What are the optimal synthetic routes for (S)-4-(1-Aminopropan-2-yl)benzonitrile, and how is enantiomeric purity ensured?

Methodological Answer:
The synthesis of this compound typically involves introducing the aminopropyl group to the benzonitrile scaffold under controlled conditions. Key steps include:

  • Chiral Resolution : Use chiral auxiliaries or catalysts during alkylation to favor the S-enantiomer. For example, asymmetric hydrogenation of a prochiral ketone precursor can yield the desired stereochemistry .
  • Enantiomeric Purity Analysis : Techniques like chiral HPLC or polarimetry verify purity. Reaction conditions (e.g., inert nitrogen atmosphere) minimize racemization, as seen in similar benzonitrile syntheses .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the benzene ring and confirm the stereochemistry of the aminopropyl group. NOE experiments can resolve spatial arrangements .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • X-ray Crystallography : Provides definitive stereochemical confirmation if single crystals are obtainable .

Advanced: How can researchers address contradictory data in biological activity assays for this compound?

Methodological Answer:
Contradictions may arise from enantiomeric impurities or assay variability. Mitigation strategies include:

  • Purity Reassessment : Re-analyze compound purity using UPLC-MS/MS to detect trace impurities that might skew results .
  • Enantiomer-Specific Testing : Isolate and test the S- and R-enantiomers separately to isolate stereospecific effects, as seen in receptor modulation studies of similar compounds .
  • Assay Standardization : Use consistent cell lines and protocols, noting variables like pH and temperature that affect receptor binding .

Advanced: What computational models predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target receptors (e.g., androgen receptors) using software like AutoDock. Compare binding affinities of the S-enantiomer vs. R-enantiomer .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., nitrile position) with activity trends observed in arylaminomethylbenzonitriles .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO, methanol, or aqueous buffers (pH 4–9). Similar benzonitriles show limited aqueous solubility but dissolve in polar aprotic solvents .
  • Stability : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Monitor via stability-indicating HPLC over time .

Advanced: How does the stereochemistry of this compound influence its pharmacological activity?

Methodological Answer:
The S-enantiomer may exhibit higher receptor binding affinity due to spatial alignment with target sites. For example:

  • Receptor Binding Assays : Compare IC50_{50} values of enantiomers using radioligand displacement assays, as demonstrated for anti-androgen receptor modulators .
  • Pharmacokinetic Studies : Assess enantiomer-specific metabolism in vitro (e.g., liver microsomes) to identify stereochemical impacts on bioavailability .

Advanced: What strategies prevent racemization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct alkylation or amination steps below 0°C to reduce thermal racemization .
  • Chiral Catalysts : Employ enantioselective catalysts (e.g., BINAP-metal complexes) to maintain stereochemical integrity during scaling .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect racemization in real time .

Basic: How is this compound utilized in material science applications?

Methodological Answer:
Benzonitrile derivatives are explored in OLEDs for electron-transport layers. While direct evidence is limited for this compound, related structures with nitrile groups enhance thermal stability and charge mobility in optoelectronic devices .

Advanced: What are the challenges in synthesizing enantiopure this compound via asymmetric catalysis?

Methodological Answer:

  • Catalyst Selection : Screen chiral ligands (e.g., Josiphos) for efficient enantioselectivity. Low enantiomeric excess (ee) may require iterative optimization .
  • Byproduct Management : Isolate intermediates to avoid competing pathways, as seen in multi-step syntheses of similar nitriles .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Disrupt putative target genes in cell lines to confirm functional dependency .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein interaction partners .

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